molecular formula C20H26N2O4 B5387890 (3S,5R)-1-(3,5-dimethylbenzoyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid

(3S,5R)-1-(3,5-dimethylbenzoyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid

Cat. No.: B5387890
M. Wt: 358.4 g/mol
InChI Key: PQCOLJPJVWVVRE-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,5R)-1-(3,5-dimethylbenzoyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a pyrrolidine ring, and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-1-(3,5-dimethylbenzoyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the Pyrrolidine Ring: This step often involves the use of pyrrolidine as a reactant in a substitution reaction.

    Attachment of the Benzoyl Group: The benzoyl group is introduced through an acylation reaction using 3,5-dimethylbenzoyl chloride.

    Final Coupling and Purification: The final product is obtained by coupling the intermediate compounds and purifying the resulting product through techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-1-(3,5-dimethylbenzoyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S,5R)-1-(3,5-dimethylbenzoyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,5R)-1-(3,5-dimethylbenzoyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: A compound with antioxidant properties.

    Imiquimod Related Compound D: A compound used in pharmaceutical research.

Uniqueness

(3S,5R)-1-(3,5-dimethylbenzoyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3S,5R)-1-(3,5-dimethylbenzoyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-13-7-14(2)9-15(8-13)18(23)22-11-16(10-17(12-22)20(25)26)19(24)21-5-3-4-6-21/h7-9,16-17H,3-6,10-12H2,1-2H3,(H,25,26)/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCOLJPJVWVVRE-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CC(CC(C2)C(=O)O)C(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)C(=O)N2C[C@@H](C[C@@H](C2)C(=O)O)C(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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